molecular formula C23H23NO7 B14111219 Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B14111219
M. Wt: 425.4 g/mol
InChI Key: SSWONBRNDQJBEL-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a benzoate ester through an ether linkage. The presence of the diethylcarbamoyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Diethylcarbamoyl Group: The chromen-4-one intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the diethylcarbamoyl group.

    Etherification: The final step involves the reaction of the modified chromen-4-one with ethyl 4-hydroxybenzoate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromen-4-one core.

    Reduction: Reduced forms of the ester and carbamoyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diethylcarbamoyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other chromen-4-one derivatives and benzoate esters:

    Similar Compounds: Ethyl 4-({7-[(methylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, Ethyl 4-({7-[(ethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate.

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C23H23NO7/c1-4-24(5-2)23(27)31-17-11-12-18-19(13-17)29-14-20(21(18)25)30-16-9-7-15(8-10-16)22(26)28-6-3/h7-14H,4-6H2,1-3H3

InChI Key

SSWONBRNDQJBEL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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